REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)C.Br.ClC(OC(Cl)C)=O>CCOC(C)=O.[OH-].[NH4+]>[CH3:1][NH:2][CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[C:8]2[CH:9]=[CH:10][C:11]([C:16]#[N:17])=[CH:12][C:13]=2[CH2:14][O:15]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for an additional 14 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed 3×100 mL saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved with 150 mL CH3OH
|
Type
|
TEMPERATURE
|
Details
|
heated for 5 hr at 65° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in THF (50 mL)
|
Type
|
ADDITION
|
Details
|
50 mL of 1N NaOH were added
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The extracts were washed with saturated NaCl (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents removed
|
Type
|
WASH
|
Details
|
Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCCC1(OCC2=C1C=CC(=C2)C#N)C2=CC=C(C=C2)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)C.Br.ClC(OC(Cl)C)=O>CCOC(C)=O.[OH-].[NH4+]>[CH3:1][NH:2][CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[C:8]2[CH:9]=[CH:10][C:11]([C:16]#[N:17])=[CH:12][C:13]=2[CH2:14][O:15]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for an additional 14 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed 3×100 mL saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved with 150 mL CH3OH
|
Type
|
TEMPERATURE
|
Details
|
heated for 5 hr at 65° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in THF (50 mL)
|
Type
|
ADDITION
|
Details
|
50 mL of 1N NaOH were added
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The extracts were washed with saturated NaCl (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents removed
|
Type
|
WASH
|
Details
|
Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCCC1(OCC2=C1C=CC(=C2)C#N)C2=CC=C(C=C2)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |